2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nomenclature and Systematic Classification
The compound 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of organoboron compounds , specifically pinacol boronic esters . Its IUPAC name reflects its structural features:
- 1,3,2-dioxaborolane : A five-membered ring containing two oxygen atoms and one boron atom.
- 4,4,5,5-tetramethyl : Four methyl groups at positions 4 and 5 on the dioxaborolane ring.
- 3-(4-Methoxyphenyl)propyl : A propyl chain substituted at the third carbon with a 4-methoxyphenyl group.
Alternative names include 3-(4-Methoxyphenyl)propylboronic acid pinacol ester and This compound .
Chemical Structure and Registry Identifiers
The molecular formula is C₁₆H₂₅BO₃ , with a molecular weight of 276.18 g/mol . Key structural components (Figure 1):
- Pinacol boronate core : A dioxaborolane ring with methyl groups at positions 4 and 5.
- Propyl linker : Connects the boronate core to the aromatic moiety.
- 4-Methoxyphenyl group : A benzene ring with a methoxy group at the para position.
Registry Identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS RN | 1073371-72-8 | |
| PubChem CID | 46739066 | |
| InChI Key | ZJNJYHQBUIHZLN-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC |
Physical Properties and Characterization Data
Physical properties are critical for handling and synthetic applications:
*Data inferred from structurally similar pinacol boronic esters.
Characterization methods include:
Historical Development of Alkylphenylboronic Ester Chemistry
The synthesis and application of boronic esters have evolved significantly since the 20th century:
- 1970s : Herbert C. Brown’s work on hydroboration laid the foundation for boronic acid synthesis.
- 1981 : Suzuki and Miyaura introduced cross-coupling using boronic acids, revolutionizing C–C bond formation.
- 2000s–Present : Advances in radical chemistry enabled boron-retaining transformations, such as 1,3-difunctionalization of allylboronic esters via 1,2-boron shifts.
Key Milestones :
- Pinacol Esters : Developed as stable alternatives to boronic acids, enabling easier handling.
- Suzuki-Miyaura Coupling : Utilizes boronic esters for biaryl synthesis in pharmaceuticals and materials.
- Radical Chemistry : Recent methods exploit boron migration for complex molecule assembly.
This compound exemplifies the intersection of traditional boronate chemistry and modern synthetic methodologies.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)12-6-7-13-8-10-14(18-5)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJYHQBUIHZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674699 | |
| Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-72-8 | |
| Record name | 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Starting Boronic Acid Derivative
Method Overview:
The initial step involves synthesizing (dichloromethyl)boronic acid through a three-step process, which includes the formation of a boronic acid intermediate, its conversion to a boronic ester, and subsequent halogenation to introduce iodine.
Preparation of Boronic Acid (Step A):
- Dry tetrahydrofuran (THF) is used as the solvent, and the reaction is conducted under inert argon atmosphere.
- The process begins with the formation of a boron-lithium intermediate via reaction with n-butyllithium at -100°C.
- Trimethyl borate is then added, followed by acid quenching with hydrochloric acid, leading to the formation of a boronic acid, which is isolated as a crude product after extraction and drying.
Conversion to Boronic Ester (Step B):
- The crude boronic acid is dissolved in dry dichloromethane, with magnesium sulfate and pinacol added to form a stable boronic ester.
- The mixture is stirred at room temperature for 16 hours, then filtered, concentrated, and purified via distillation under reduced pressure to obtain the ester with high purity.
Halogenation to Diiodomethyl Boronate (Step C):
- The boronic ester reacts with sodium iodide in acetone under reflux at 60°C for 48 hours.
- Post-reaction, the mixture is filtered to remove salts, concentrated, and treated with sodium thiosulfate and magnesium sulfate to quench residual iodine and purify the diiodomethyl boronate.
Data Table 1: Summary of Preparation Steps
| Step | Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|
| A | n-Butyllithium, trimethyl borate, HCl | -100°C, 40 min | Quantitative | High | Crude boronic acid used directly |
| B | Crude boronic acid, MgSO₄, pinacol | Room temp, 16 h | 89% | High | Distillation for purification |
| C | Sodium iodide, acetone | Reflux at 60°C, 48 h | 95% | High | Light-protected, purified by filtration |
Conversion to the Target Compound
The key transformation involves converting the diiodomethyl boronate into the target compound via nucleophilic substitution and further functionalization.
Reflux Reaction with Sodium Iodide:
- The diiodomethyl boronate is reacted with excess sodium iodide in dry acetone under reflux for 48 hours.
- The reaction is protected from light with aluminum foil to prevent decomposition.
- The product, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is isolated by filtration, concentration, and purification.
Purification and Recrystallization:
- The crude product is purified by concentration under reduced pressure, followed by recrystallization from hexanes to obtain high purity crystalline material.
Data Table 2: Summary of Final Preparation
| Step | Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|
| D | Sodium iodide, acetone | Reflux at 60°C, 48 h | 95% | High | Light-sensitive, purified by recrystallization |
Supporting Data and Observations
| Parameter | Data | Reference |
|---|---|---|
| Reaction temperature | -100°C (Step A), 60°C (Step C) | Organic Syntheses, 2019 |
| Reaction time | 16 hours (Step B), 48 hours (Step C) | Organic Syntheses, 2019 |
| Purification method | Distillation, recrystallization | Organic Syntheses, 2019 |
| Overall yield | Approximately 80-95% | Based on individual steps |
Notes on Methodology and Optimization
Inert Atmosphere:
All steps involving boronic intermediates are performed under argon to prevent oxidation or hydrolysis.Temperature Control:
Precise temperature control at -100°C during the initial boronic acid formation is critical for high yield and purity.Light Sensitivity:
The halogenation step is light-sensitive; aluminum foil is used to shield the reaction mixture.Recrystallization: Recrystallization from hexanes is essential for obtaining pure, crystalline diiodomethyl boronate, which directly influences the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, THF, 80-100°C.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Corresponding alcohol.
Hydrolysis: Boronic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and interfere with the cell cycle. For instance, cyclometalated complexes derived from similar boron compounds have been investigated for their binding preferences to DNA structures and their ability to induce cytotoxicity in various cancer cell lines .
Drug Development
The compound is also being explored as a potential drug candidate due to its ability to modulate biological pathways. Its structure allows for the formation of stable complexes with biological targets, which can enhance drug efficacy and reduce side effects. Ongoing research focuses on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic outcomes .
Organic Synthesis
Cross-Coupling Reactions
this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity of aryl halides and provides a more efficient pathway for synthesizing complex organic molecules .
Synthesis of Boron Compounds
The compound can be utilized in the synthesis of other boron-containing compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties. These derivatives are valuable in developing new materials with specific electronic or optical characteristics .
Materials Science
Polymer Chemistry
In materials science, this compound is being studied for its potential use in polymer chemistry. It can act as a building block for creating boron-containing polymers that exhibit unique mechanical and thermal properties. Such materials are promising for applications in electronics and nanotechnology .
Nanomaterials
The compound's properties make it suitable for developing nanomaterials with tailored functionalities. Research is ongoing into its use in creating nanoscale devices that can be applied in sensors or drug delivery systems due to their biocompatibility and ability to form stable interactions with biological molecules .
Case Studies
Mechanism of Action
The primary mechanism by which 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronate ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The target compound’s 3-(4-methoxyphenyl)propyl group provides a longer alkyl chain compared to simpler analogs like 2-(4-methoxyphenyl)-dioxaborolane .
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating methoxy groups (e.g., target, 5a) exhibit higher reactivity in Suzuki couplings compared to electron-withdrawing analogs like 2-(4-nitrophenyl)-dioxaborolane (). The methoxy group activates the aryl ring, facilitating transmetalation .
Biological Activity
2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in crucial chemical reactions and biological interactions. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21B O3
- Molecular Weight : 260.136 g/mol
- CAS Number : 1038849-76-1
- Structure : The compound features a dioxaborolane ring system which is known for its reactivity in forming carbon-carbon bonds.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential therapeutic effects and mechanisms.
1. Medicinal Chemistry Applications
This compound has been employed in the development of pharmaceutical agents due to its ability to facilitate the synthesis of complex organic molecules. It is particularly noted for:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.
- Bioconjugation : The compound serves as a versatile reagent for bioconjugation techniques, which are essential for labeling biomolecules in drug delivery systems.
Research indicates that the biological activity may be attributed to:
- Inhibition of Key Enzymes : Some studies have shown that this compound can inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent investigations have provided insights into the biological effects of this compound.
Case Study: Anticancer Activity
A notable study published in a peer-reviewed journal evaluated the effects of this compound on liver cancer cell lines. The results demonstrated:
- Growth Inhibition : At concentrations of 10 µM, the compound significantly inhibited the growth of tumorigenic cells without affecting non-tumorigenic cells.
- Mechanistic Insights : The study identified changes in key signaling phosphoproteins associated with apoptosis and cell cycle regulation as a mechanism for its anticancer activity.
Table 1: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the dioxaborolane moiety acts as a boronic ester precursor. A common approach involves reacting a halogenated aryl precursor (e.g., 4-methoxyphenylpropyl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous THF at 80°C . Key considerations include:
- Anhydrous conditions to prevent hydrolysis of the boronate ester.
- Catalyst loading optimization (typically 1–5 mol%) to balance yield and cost.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₆BO₃: calc. 299.19) .
- X-ray Crystallography: Resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar dioxaborolanes .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Methodological steps include:
- Variable-Temperature NMR: Assess conformational flexibility (e.g., coalescence temperatures for methyl groups) .
- Density Functional Theory (DFT): Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify neglected solvent or steric effects .
- Cross-Validation: Use complementary techniques (e.g., IR for B-O stretching modes ~1350 cm⁻¹) to confirm assignments .
Advanced: What experimental factors influence the stability of this compound under catalytic conditions?
Answer:
The boronate ester’s stability is sensitive to:
- Moisture: Hydrolysis to boronic acid occurs rapidly in aqueous media. Use inert atmospheres (N₂/Ar) and molecular sieves .
- pH: Degrades in strongly acidic/basic conditions. Monitor reaction pH (ideal range: 6–8) .
- Temperature: Prolonged heating (>100°C) induces decomposition. Optimize reaction time via TLC or in situ monitoring .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic/nucleophilic sites. For example, the boron atom’s LUMO directs transmetallation in Suzuki reactions .
- Mulliken Charges: Identify electron-deficient regions (boron: +0.5–0.7 e) to rationalize ligand exchange kinetics .
- Solvent Effects: Use COSMO-RS models to simulate polarity’s impact on reaction barriers .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal: Collect boronate-containing waste separately; neutralize with aqueous NaOH before disposal .
Advanced: How can researchers optimize reaction yields when using this compound in multi-step syntheses?
Answer:
- Kinetic Studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
- Additives: Use ligands (e.g., SPhos) to stabilize Pd intermediates and reduce catalyst poisoning .
- Statistical Design: Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio) .
Advanced: What analytical strategies differentiate this compound from structurally similar byproducts?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) to separate homologs .
- Tandem MS/MS: Fragment ions (e.g., m/z 181 for the dioxaborolane ring) confirm structural motifs .
- 2D NMR (HSQC/HMBC): Correlate ¹H-¹³C couplings to resolve overlapping signals in crowded spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
